molecular formula C12H14O4 B2537438 4-Phenoxyoxane-4-carboxylic acid CAS No. 1247488-88-5

4-Phenoxyoxane-4-carboxylic acid

Cat. No.: B2537438
CAS No.: 1247488-88-5
M. Wt: 222.24
InChI Key: MRLSCYGGONLXRQ-UHFFFAOYSA-N
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Description

4-Phenoxyoxane-4-carboxylic acid is an organic compound characterized by the presence of a phenoxy group attached to an oxane ring, which is further substituted with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenoxyoxane-4-carboxylic acid typically involves the reaction of phenol with oxane derivatives under controlled conditions. One common method includes the use of a base to deprotonate phenol, followed by nucleophilic substitution with an oxane derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. the process is optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Phenoxyoxane-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Phenoxyoxane-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Phenoxyoxane-4-carboxylic acid involves its interaction with specific molecular targets. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the carboxylic acid group can form ionic bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Phenoxyoxane-4-carboxylic acid is unique due to the presence of the oxane ring, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

4-phenoxyoxane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c13-11(14)12(6-8-15-9-7-12)16-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRLSCYGGONLXRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C(=O)O)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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